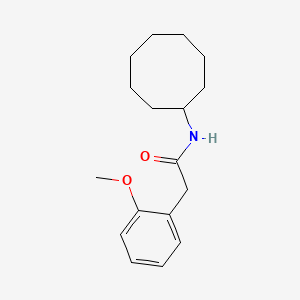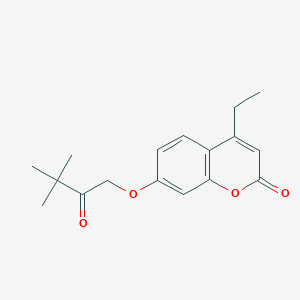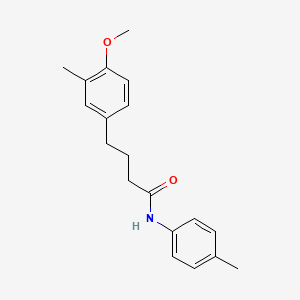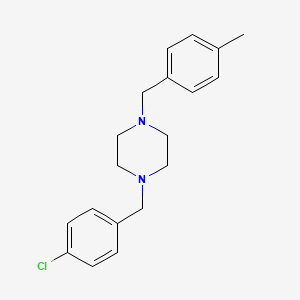![molecular formula C12H17N3O2 B5780283 N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide, also known as HDP, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. HDP is a hydrazine derivative that has been shown to exhibit potent biological activities, making it a promising candidate for drug discovery and development. In
Mécanisme D'action
The exact mechanism of action of N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide is not fully understood. However, it has been proposed that N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt pathway, the MAPK pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has been shown to exhibit various biochemical and physiological effects such as inducing apoptosis, inhibiting cell proliferation, reducing oxidative stress, and reducing inflammation. N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has also been shown to modulate various enzymes and proteins such as caspases, Bcl-2, and COX-2.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has several advantages for lab experiments such as its potent biological activity, its ability to modulate various signaling pathways, and its potential for drug discovery and development. However, N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide also has some limitations such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide research such as exploring its potential applications in other scientific research fields, investigating its toxicity and safety profile, and optimizing its chemical structure for improved biological activity. N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide also has potential applications in drug discovery and development, and further studies are needed to fully explore its therapeutic potential.
Conclusion
In conclusion, N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide is a promising chemical compound that has been extensively studied for its potential applications in various scientific research fields. N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide exhibits potent biological activity and has the potential for drug discovery and development. Further studies are needed to fully understand its mechanism of action, toxicity, and therapeutic potential.
Méthodes De Synthèse
The synthesis of N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide involves the reaction of 3-(hydrazinocarbonyl)benzoic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has been studied for its potential applications in various scientific research fields such as cancer therapy, neuroprotection, and inflammation. In cancer therapy, N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide has also been shown to protect neurons from oxidative stress-induced damage and reduce inflammation in various animal models.
Propriétés
IUPAC Name |
N-[3-(hydrazinecarbonyl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)11(17)14-9-6-4-5-8(7-9)10(16)15-13/h4-7H,13H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZGNOLQAMEWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(hydrazinecarbonyl)phenyl]-2,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



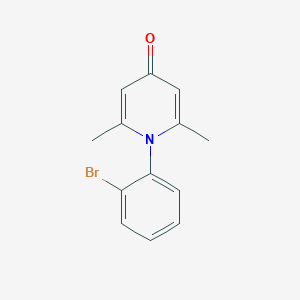
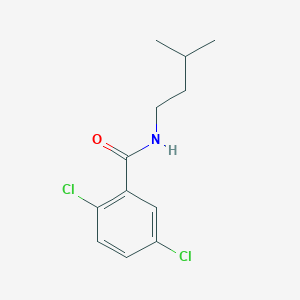


![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5780250.png)
